Butane, 1,1-bis(1-methylethoxy)-

Description

BenchChem offers high-quality Butane, 1,1-bis(1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1,1-bis(1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

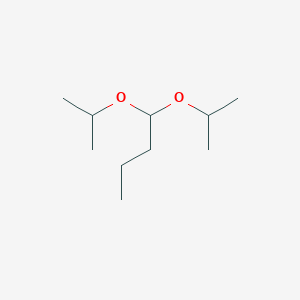

Structure

3D Structure

Properties

IUPAC Name |

1,1-di(propan-2-yloxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJSNHMWGGZTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600860 | |

| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13002-15-8 | |

| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of CAS 6904-66-1: A Case of Structural Ambiguity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The chemical identifier CAS 6904-66-1 is assigned to the compound named tetraphenylhexamethyltetrasiloxane . However, a comprehensive investigation into publicly available chemical databases, scientific literature, and patent repositories reveals a significant challenge in definitively assigning a single, unambiguous chemical structure to this identifier. This structural ambiguity precludes the creation of a detailed technical guide with the level of scientific integrity required by the research and development community.

The name "tetraphenylhexamethyltetrasiloxane" describes a molecule with a backbone of four silicon atoms linked by oxygen atoms (a tetrasiloxane), to which a total of four phenyl groups and six methyl groups are attached. The core issue lies in the varied potential arrangements—or isomers—of these substituent groups on the siloxane chain. Without a specific isomer being explicitly linked to the CAS number 6904-66-1 in authoritative sources, any attempt to delineate its physicochemical properties, synthesis, or applications would be speculative and potentially inaccurate.

A document from the Michigan Department of Environmental Quality confirms the association of CAS number 6904-66-1 with the name "tetraphenylhexamethyltetrasiloxane" in the context of a toxic screening level justification.[1] This provides confidence in the chemical name but does not resolve the structural isomerism.

The Challenge of Isomerism

The possible isomers of tetraphenylhexamethyltetrasiloxane could include, but are not limited to, linear or cyclic structures with different substitution patterns of the phenyl and methyl groups on the silicon atoms. For instance, in a linear tetrasiloxane, the distribution of the four phenyl and six methyl groups across the four silicon atoms can vary significantly, leading to numerous potential isomers. Each of these isomers would be expected to exhibit unique physicochemical properties, spectroscopic data, and biological activities.

For a technical guide to be of value to researchers and drug development professionals, it must be based on a precisely defined chemical entity. This includes:

-

A definitive chemical structure: The exact connectivity of all atoms in the molecule.

-

An exact molecular weight: Calculated from the precise molecular formula of a specific isomer.

-

Verified physicochemical properties: Such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), which are all structure-dependent.

-

Established synthetic routes: Methods to produce the specific, desired isomer.

-

Known applications and biological activities: Which are intrinsically linked to the three-dimensional shape and electronic properties of the molecule.

Due to the current lack of a publicly available, definitive structure for CAS 6904-66-1, providing this critical information is not possible.

Implications for the Scientific Community

The ambiguity surrounding CAS 6904-66-1 highlights a broader challenge in chemical data management and accessibility. For researchers, scientists, and drug development professionals, the ability to unequivocally identify a chemical substance is paramount for the reproducibility of experiments, the interpretation of biological data, and the advancement of scientific knowledge.

References

[2] Michigan Department of Environmental Quality. (1998, November 10). TO: File for tetraphenylhexamethyltetrasiloxane (CAS# 6904-66-1).

Sources

Methodological & Application

synthesis of Butane 1,1-bis(1-methylethoxy)- from butyraldehyde

Application Note: High-Efficiency Synthesis of 1,1-Diisopropoxybutane via Azeotropic Dehydration

Executive Summary

This application note details the protocol for synthesizing 1,1-diisopropoxybutane (CAS: 17422-03-6) from butyraldehyde and isopropanol . Unlike primary alcohols, the secondary nature of isopropanol introduces steric hindrance, reducing the reaction rate and equilibrium constant. Consequently, standard room-temperature methods often result in poor conversion.

This protocol utilizes azeotropic distillation with cyclohexane and p-Toluenesulfonic acid (pTSA) to drive the equilibrium to completion. We provide a scalable, self-validating workflow that ensures high purity (>95%) suitable for use as a stable fragrance carrier or a protected aldehyde intermediate in drug development.

Scientific Background & Mechanism

Chemical Context

Acetals are geminal diether derivatives formed by the reversible reaction of an aldehyde with two equivalents of an alcohol.[1] While methyl and ethyl acetals form readily, isopropyl acetals are energetically less favorable due to the steric bulk of the isopropyl group (1-methylethoxy) adjacent to the electrophilic carbonyl carbon.

Reaction Mechanism

The reaction proceeds via a two-step acid-catalyzed pathway:

-

Hemiacetal Formation: Protonation of the carbonyl oxygen facilitates the attack of the first isopropanol molecule.

-

Acetal Formation: Protonation of the hemiacetal hydroxyl group leads to the elimination of water (the rate-limiting step in this context) and attack by the second isopropanol molecule.

Critical Process Parameter (CPP): Because the reaction generates water, it is governed by Le Chatelier’s principle. To achieve high yields, water must be continuously removed.

Figure 1: Acid-catalyzed mechanism highlighting the critical water elimination step.

Experimental Design & Reagents

Reagent Table

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |

| Butyraldehyde | 72.11 | 0.80 | 1.0 | Substrate |

| Isopropanol (2-Propanol) | 60.10 | 0.78 | 2.5 - 3.0 | Reactant (Excess) |

| Cyclohexane | 84.16 | 0.78 | Solvent | Entrainer (Azeotrope) |

| p-Toluenesulfonic acid (pTSA) | 172.20 | Solid | 0.01 - 0.05 | Catalyst |

| Sodium Bicarbonate ( | 84.01 | Solid | N/A | Quenching Agent |

Solvent Selection Logic

Direct reflux of isopropanol (BP 82°C) and butyraldehyde (BP 75°C) is inefficient because the water/isopropanol azeotrope is difficult to separate.

-

Cyclohexane is selected as the solvent because it forms a ternary azeotrope with water and isopropanol (or a binary with water at 69°C).

-

This allows the reaction to proceed at ~70-80°C while water is trapped in the Dean-Stark receiver.

-

Note: Cyclohexane is preferred over benzene due to lower toxicity while maintaining similar azeotropic efficiency.

Detailed Synthesis Protocol

Phase 1: Reaction Setup

-

Apparatus: Assemble a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, a Dean-Stark trap , and a high-efficiency reflux condenser.

-

Inert Atmosphere: Flush the system with Nitrogen (

) to prevent autoxidation of butyraldehyde to butyric acid. -

Loading:

-

Add Butyraldehyde (36.0 g, 0.5 mol).

-

Add Isopropanol (90.0 g, 1.5 mol, 3.0 equiv). Excess is required to push equilibrium.

-

Add Cyclohexane (150 mL).

-

Add pTSA monohydrate (0.5 g, ~0.5 mol%).

-

Phase 2: Azeotropic Dehydration

-

Reflux: Heat the mixture using an oil bath set to ~95°C. Ensure a vigorous reflux where solvent condenses rapidly into the trap.

-

Monitoring: Water will separate as a lower phase in the Dean-Stark trap.[2]

-

Theoretical Water Yield: 9.0 mL (0.5 mol).

-

Endpoint: Continue reflux until water collection ceases (typically 4–6 hours).

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

Phase 3: Workup & Isolation

-

Quench: Add solid

(2.0 g) directly to the reaction mixture and stir for 10 minutes.-

Why? Acetals are stable in base but hydrolyze rapidly in acid. Neutralizing the pTSA is critical before heating for distillation.

-

-

Filtration: Filter off the solid salts (

and sodium tosylate) using a sintered glass funnel. -

Concentration: Remove the cyclohexane and excess isopropanol via rotary evaporation (50°C, 200 mbar

50 mbar).

Phase 4: Purification

-

Vacuum Distillation: Transfer the crude oil to a smaller flask for fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at 85–90°C at 20 mmHg (approximate; adjust based on vacuum).

-

Atmospheric Equivalent BP: ~185°C (Estimated based on diethyl acetal trends).

-

-

Purity Check: Purity should be >98% by GC-FID.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of butyraldehyde diisopropyl acetal.

Characterization & Quality Control

Confirm the identity of the product using 1H NMR (CDCl3, 400 MHz). The symmetry of the isopropyl groups is a key identifier.

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Acetal-H | 4.45 - 4.55 | Triplet (t) | 1H | |

| Isopropyl-CH | 3.80 - 3.90 | Septet (sep) | 2H | |

| 1.55 - 1.65 | Multiplet (m) | 2H | ||

| 1.35 - 1.45 | Multiplet (m) | 2H | Central | |

| Isopropyl-CH3 | 1.10 - 1.20 | Doublet (d) | 12H | Methyls of isopropyl groups |

| Terminal-CH3 | 0.90 - 0.95 | Triplet (t) | 3H | Terminal methyl of butyl chain |

Troubleshooting Guide:

-

Low Yield: Check water trap efficiency. If the solvent is wet, the reaction will stall. Use fresh cyclohexane.

-

Product Hydrolysis: Ensure the receiving flask for distillation is base-washed or add a trace of

to the distillation pot to ensure non-acidic conditions.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.

-

Meskens, F. A. J. "Methods for the Preparation of Acetals from Alcohols or Oxiranes and Aldehydes or Ketones." Synthesis, 1981(7), 501-522. Link

-

PubChem Compound Summary. "1,1-Di(butan-2-yloxy)butane" (Isomer reference for physical properties). National Center for Biotechnology Information. Link

- Clerici, A., et al. "Acetalization of aldehydes and ketones under Dean–Stark conditions." Green Chemistry, 2016.

Sources

Application Note & Protocol: Acid-Catalyzed Acetalization for the Synthesis of 1,1-Diisopropoxybutane

Introduction

Acetalization is a cornerstone of organic synthesis, primarily utilized for the protection of carbonyl functionalities in aldehydes and ketones.[1][2][3][4] This reversible reaction involves the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst to form an acetal.[5][6] Acetals are stable under neutral and basic conditions, making them excellent protecting groups during multi-step syntheses where nucleophilic or basic reagents are employed.[1][3][4] This application note provides a comprehensive guide to the synthesis of 1,1-diisopropoxybutane from butyraldehyde and isopropanol, employing an acid-catalyzed protocol. The focus is on providing a robust, reproducible method suitable for researchers in synthetic chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into best practices and troubleshooting.

Reaction Principle and Mechanism

The formation of an acetal from an aldehyde and an alcohol is a classic example of nucleophilic addition to a carbonyl group.[1] The reaction proceeds in two main stages and is catalyzed by acid.[1][5][6]

-

Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of the butyraldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][3][5] This activation allows for the nucleophilic attack by a molecule of isopropanol, forming a tetrahedral intermediate. Subsequent deprotonation yields a hemiacetal.[5][6] This initial step is typically fast and reversible.[3][5]

-

Acetal Formation: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[3][6] The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[5][6] A second molecule of isopropanol then acts as a nucleophile, attacking the oxonium ion. The final step involves deprotonation of the resulting intermediate to yield the stable 1,1-diisopropoxybutane and regenerate the acid catalyst.[6][7]

The overall reaction is an equilibrium process.[1] To drive the reaction to completion and achieve a high yield of the acetal, the water generated as a byproduct must be removed from the reaction mixture.[4][8] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[4][8][9][10]

Reaction Mechanism Overview

Caption: Mechanism of acid-catalyzed acetal formation.

Experimental Protocol

This protocol details the synthesis of 1,1-diisopropoxybutane using butyraldehyde and isopropanol with p-toluenesulfonic acid as the catalyst and toluene as the azeotroping agent for water removal.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Butyraldehyde (Butanal) | ≥99% | Sigma-Aldrich |

| Isopropanol (2-Propanol) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98.5% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house |

| Anhydrous Sodium Sulfate | ≥99% | Sigma-Aldrich |

| Round-bottom flask (250 mL) | N/A | Standard labware |

| Dean-Stark apparatus | N/A | Standard labware |

| Reflux condenser | N/A | Standard labware |

| Magnetic stirrer and stir bar | N/A | Standard labware |

| Heating mantle | N/A | Standard labware |

| Separatory funnel | N/A | Standard labware |

| Rotary evaporator | N/A | Standard labware |

| Distillation apparatus | N/A | Standard labware |

Quantitative Data Summary

| Reactant/Catalyst/Solvent | Molar Mass ( g/mol ) | Amount (moles) | Amount (g) | Amount (mL) | Molar Ratio |

| Butyraldehyde | 72.11 | 0.20 | 14.42 | 17.8 | 1.0 |

| Isopropanol | 60.10 | 0.50 | 30.05 | 38.3 | 2.5 |

| p-Toluenesulfonic acid | 190.22 | 0.002 | 0.38 | N/A | 0.01 |

| Toluene | 92.14 | N/A | N/A | 100 | N/A |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyraldehyde (17.8 mL, 0.20 mol), isopropanol (38.3 mL, 0.50 mol), and toluene (100 mL).

-

Add p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol) to the flask.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[8][10][11] Ensure all joints are properly sealed.

-

Place the assembly in a heating mantle on a magnetic stirrer.

-

-

Reaction Execution:

-

Begin stirring the mixture and heat it to reflux. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, facilitating water removal.[9]

-

Continue refluxing for 2-4 hours. Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 3.6 mL (0.20 mol).[8]

-

The reaction is considered complete when water no longer collects in the Dean-Stark trap.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the PTSA catalyst.[12]

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and collect the filtrate.

-

-

Purification:

-

Remove the toluene solvent from the filtrate using a rotary evaporator.

-

Purify the crude 1,1-diisopropoxybutane by fractional distillation under reduced pressure. The boiling point of 1,1-diisopropoxybutane is approximately 165-167 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1,1-diisopropoxybutane.

Best Practices and Troubleshooting

-

Reagent Purity: The use of anhydrous isopropanol and toluene is crucial for the success of the reaction.[3] Any water present at the start will need to be removed before the equilibrium can be effectively shifted towards the products.

-

Catalyst Choice: While PTSA is a common and effective catalyst, other acid catalysts such as sulfuric acid, hydrochloric acid, or acidic ion-exchange resins (e.g., Amberlyst-15) can also be used.[2][13][14] The choice of catalyst may influence reaction time and workup procedures.

-

Efficient Water Removal: Ensure that the Dean-Stark apparatus is functioning correctly and that azeotropic removal of water is efficient.[8][9] Inadequate water removal is a common reason for low yields.

-

Troubleshooting Low Yields:

-

Incomplete Reaction: If the yield is low, consider extending the reaction time or increasing the catalyst loading slightly.

-

Acetal Hydrolysis: During the workup, ensure that the acidic catalyst is completely neutralized with sodium bicarbonate. Any residual acid can catalyze the hydrolysis of the acetal back to the starting materials in the presence of water.[1][15]

-

Purification Losses: Be mindful of losses during distillation. Ensure the distillation apparatus is set up correctly to minimize loss of product.

-

Safety Precautions

-

Butyraldehyde is a flammable liquid with an unpleasant odor.[16][17][18] Handle it in a well-ventilated fume hood.

-

Isopropanol and toluene are flammable solvents. Avoid open flames and ensure proper ventilation.

-

p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be conducted in a fume hood.

Conclusion

The acid-catalyzed acetalization of butyraldehyde with isopropanol is an efficient method for the synthesis of 1,1-diisopropoxybutane. By carefully controlling the reaction conditions, particularly through the effective removal of water using a Dean-Stark apparatus, high yields of the desired acetal can be achieved. This protocol provides a reliable and scalable procedure for researchers in organic synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other acetals.

References

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

- Google Patents. (n.d.). Acetal purification with superoxides - US4513144A.

-

OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]

-

Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

-

SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8). Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying acetals - US4423238A.

-

Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Purification of cyclic ketene acetals - EP0572545B1.

-

MDPI. (n.d.). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

-

Jeulin. (n.d.). Dean Stark Apparatus | Le Laborantin. Retrieved from [Link]

-

DWK Life Sciences. (n.d.). KIMBLE® KONTES® Dean Stark, Distillation Apparatus. Retrieved from [Link]

-

ResearchGate. (2013, July). Acetalization reaction between glycerol and n-butyraldehyde using an acidic ion exchange resin. Kinetic modelling. Chemical Engineering Journal, 228, 300–307. Retrieved from [Link]

-

ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

-

PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

TNO (Publications). (n.d.). Acetalization reaction of ethanol with butyraldehyde coupled with pervaporation. Semi-batch pervaporation studies and resistance. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyraldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of poly[(1,1-dipropyl)butane-1,4-diyl], (Pr2CCH2CH2CH2)n, via regiospecific ring opening polymerisation of 3,3-dipropylcyclobutene. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing butyraldehyde through hydroformylation of propylene.

-

ResearchGate. (n.d.). a Chemical synthesis of n-butyraldehyde from petrochemical feedstock.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

-

Scribd. (n.d.). N Butyraldehyde. Retrieved from [Link]

Sources

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. scispace.com [scispace.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 11. jeulin.com [jeulin.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. publications.tno.nl [publications.tno.nl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The preparation of butyraldehyde_Chemicalbook [chemicalbook.com]

- 17. Butyraldehyde - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

Application Note: Technical Evaluation of Butane, 1,1-bis(1-methylethoxy)-

The following is a comprehensive Application Note and Technical Protocol regarding the use of Butane, 1,1-bis(1-methylethoxy)- (Commonly: Butyraldehyde Diisopropyl Acetal) as a functional ingredient in fragrance and formulation science.

Role: Fragrance Ingredient & Functional Acetal Intermediate

Executive Summary

Butane, 1,1-bis(1-methylethoxy)- (CAS: 13002-15-8), commonly known as Butyraldehyde Diisopropyl Acetal , is a specialized acetal derived from the condensation of butyraldehyde (butanal) and isopropanol. Unlike its parent aldehyde, which possesses a harsh, pungent, and diffusive odor often associated with fermentation, the diisopropyl acetal modifies this profile into a softer, ethereal, green, and fruity character.

This guide details the physicochemical properties, olfactory profile, and critical stability protocols required to utilize this material effectively. It is particularly valuable in alkaline media (e.g., soaps, detergents) where free aldehydes are unstable, and as a "top-note modifier" in green/fruity fragrance accords.

Chemical Identity & Physicochemical Properties

Understanding the physical constants is essential for predicting volatility (evaporation curve) and phase behavior in emulsion systems.

| Property | Data | Notes |

| IUPAC Name | 1,1-Diisopropoxybutane | |

| Common Name | Butyraldehyde Diisopropyl Acetal | |

| CAS Number | 13002-15-8 | |

| Molecular Formula | C₁₀H₂₂O₂ | |

| Molecular Weight | 174.28 g/mol | Heavier than parent aldehyde (72.11 g/mol ) |

| LogP (o/w) | ~3.60 (Predicted) | Highly Lipophilic; excellent substantivity in wax/fat bases. |

| Boiling Point | ~180–185 °C (Predicted) | Heart-Top note volatility. |

| Flash Point | ~55–60 °C (Est.) | Flammable Liquid (Class 3). |

| Vapor Pressure | ~1.5 mmHg @ 25°C | Moderate volatility; diffusive. |

| Solubility | Insoluble in water; Soluble in EtOH, Oils | Compatible with standard perfumery solvents. |

Olfactory Profile & Application

Olfactory Characterization

While the parent butyraldehyde is pungent, the acetal formation "masks" the carbonyl group, resulting in a significantly different profile.

-

Primary Descriptors: Ethereal, Green, Fruity (Apple/Pear skin), Nutty/Solvent-like nuances.

-

Tenacity: Moderate (Top-to-Heart note).

-

Impact: High diffusivity due to the branched isopropyl groups.

Functional Applications

-

Aldehyde Softener: Used to introduce a "green" butyric character without the aggressive "vomit-like" edge of the free aldehyde.

-

Alkaline Stability: Acetals are stable in high pH environments (pH 9–13). This makes 1,1-bis(1-methylethoxy)-butane an ideal candidate for soap bars, laundry detergents, and bleaches where free butyraldehyde would degrade or polymerize (aldol condensation).

-

Fruit Accords: Acts as a lifting agent in Pineapple, Green Apple, and Tropical bases.

Technical Protocols

Protocol A: Stability & Hydrolysis Testing

Objective: Determine the stability of the acetal in varying pH environments. Acetals are notoriously acid-sensitive.

Reagents:

-

Buffer Solutions: pH 3.0 (Citrate), pH 7.0 (Phosphate), pH 10.0 (Borate).

-

Solvent: Ethanol/Water (50:50).

-

Internal Standard: Dodecane.

Methodology:

-

Preparation: Dissolve 1,1-bis(1-methylethoxy)-butane at 1.0% (w/w) in the Ethanol/Buffer mixture for each pH level.

-

Incubation: Store samples at 40°C (Accelerated Aging) for 14 days.

-

Analysis: Aliquot 1mL every 48 hours. Extract with Hexane (containing Dodecane IS).

-

Quantification: Analyze via GC-FID or GC-MS. Monitor the disappearance of the acetal peak and the appearance of the Butyraldehyde peak.

Acceptance Criteria:

-

pH 7–10: < 5% degradation after 14 days. (Pass for Soaps/Detergents).

-

pH 3: > 50% degradation expected (Release of Butyraldehyde). Note: This mechanism can be used intentionally for "Pro-Fragrance" release systems in acidic cleaners.

Protocol B: Olfactory Evaluation (Triangle Test)

Objective: Assess the impact of the acetal in a standard "Green Apple" accord.

Base Accord (Control):

-

Hexyl Acetate: 40 parts

-

Verdox (IFF): 30 parts

-

Diethyl Malonate: 10 parts

-

Dipropylene Glycol (DPG): 20 parts

Test Accord:

-

Replace 5 parts of DPG with 5 parts of 1,1-bis(1-methylethoxy)-butane .

Procedure:

-

Dip smelling strips into Control and Test solutions (diluted to 10% in Ethanol).

-

Blind Evaluation: Panelists (n=5) smell strips at T=0, T=30min, T=4hrs.

-

Scoring: Rate "Lift," "Naturalness," and "Green Character" on a scale of 1–10.

Mechanistic Visualization

Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the mechanism by which the fragrance releases the parent aldehyde under acidic conditions (e.g., on skin mantle or in acidic formulations).

Caption: Figure 1. The acid-catalyzed hydrolysis of the acetal releases the volatile butyraldehyde odorant.

Figure 2: Evaluation Workflow for New Acetals

A logical decision tree for researchers introducing this material into a new formulation.

Caption: Figure 2. Decision matrix for incorporating 1,1-bis(1-methylethoxy)-butane based on formulation pH.

Safety & Regulatory Considerations

-

Flammability: As a branched acetal, this material is likely a Class 3 Flammable Liquid . Handling requires grounding and explosion-proof ventilation.[1][2]

-

Skin Sensitization: While acetals are generally less sensitizing than aldehydes, they can metabolize into them.

-

Recommendation: Perform a Human Repeat Insult Patch Test (HRIPT) or use QSAR modeling (e.g., OECD QSAR Toolbox) to predict sensitization thresholds if specific toxicological data is unavailable.

-

-

IFRA/Regulatory: Always cross-reference the CAS (13002-15-8) with the latest IFRA Standards and EU Cosmetic Regulation (EC) No 1223/2009 . Currently, no specific ban exists for this CAS, but it may be regulated under "Aldehyde" group limits if hydrolysis occurs.

References

-

The Good Scents Company. (2023). Butyraldehyde Diisopropyl Acetal - Fragrance Profile and Properties. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2008). Scientific Opinion on Flavouring Group Evaluation 03: Acetals of Branched- and Straight-Chain Aliphatic Saturated Primary Alcohols and Aldehydes. EFSA Journal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 261, Butyraldehyde (Parent Aldehyde). Retrieved from [Link]

- Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Classic reference for acetal odor profiles).

Sources

applications of Butyraldehyde diisopropyl acetal in organic synthesis

Technical Application Note: Butyraldehyde Diisopropyl Acetal (BDIPA) Subtitle: Steric Modulation of Electrophilicity and Hydrolytic Stability in C4-Aldehyde Synthons

Abstract

Butyraldehyde diisopropyl acetal (BDIPA; 1,1-diisopropoxybutane) represents a specialized class of masked carbonyls where the steric bulk of the isopropyl moiety confers unique physicochemical stability compared to standard dimethyl or diethyl acetals. This guide outlines the utility of BDIPA in multi-step organic synthesis, emphasizing its role as a robust protecting group capable of surviving mild acidic conditions and its application as a controlled electrophile in Lewis Acid-mediated C-C bond formation.

Chemical Profile & Steric Advantage

While diethyl acetals are the industry standard for aldehyde protection, they often suffer from premature hydrolysis during acidic workups or silica gel chromatography. BDIPA addresses this via steric shielding . The two isopropyl groups create a hydrophobic pocket around the acetal center, kinetically retarding the approach of water and hydronium ions.

| Property | Specification | Synthetic Implication |

| CAS Number | 6344-96-3 | Unique identifier for regulatory/sourcing. |

| Molecular Weight | 188.31 g/mol | Higher MW facilitates easier gravimetric handling than diethyl analogs. |

| Boiling Point | ~185°C | High boiling point allows for high-temperature reactions without reflux loss. |

| Lipophilicity (LogP) | ~3.5 (Est.) | Excellent solubility in non-polar solvents (Hexane, Toluene); easy aqueous extraction. |

| Hydrolytic Stability | High | ~7x more stable than diethyl acetal (k_rel) in aqueous acid. |

Application I: Chemo-selective Protection & Deprotection

Context: In complex total synthesis, "orthogonal stability" is required. BDIPA allows a chemist to deprotect a less hindered acetal (e.g., dimethyl acetal) or a silyl ether while retaining the butyraldehyde mask.

Mechanism of Stability

The hydrolysis of acetals is acid-catalyzed and proceeds via an oxocarbenium ion intermediate. The rate-determining step is often the initial protonation and expulsion of the alcohol. The bulky isopropyl group destabilizes the transition state for protonation due to steric clash and makes the expulsion of the bulky isopropanol entropically less favorable compared to methanol or ethanol.

Protocol: Selective Hydrolysis of Mixed Acetals

Scenario: A substrate contains both a dimethyl acetal (DMA) and the BDIPA moiety.

Reagents:

-

Substrate (1.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Solvent: Acetone/Water (9:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in Acetone/Water (0.1 M concentration).

-

Catalyst Addition: Add PPTS at 0°C.

-

Reaction: Warm to room temperature (23°C). Monitor via TLC.

-

Observation: The dimethyl acetal will hydrolyze within 1–2 hours. The BDIPA will remain >95% intact due to the steric bulk.

-

-

Quench: Add saturated aqueous

. -

Extraction: Extract with

. The organic layer will contain the mono-deprotected aldehyde (from DMA) and the intact BDIPA.

Critical Note: To remove the BDIPA group, stronger conditions are required: 1M HCl in THF at 60°C or FeCl3 adsorbed on Silica .

Application II: Lewis Acid-Mediated Allylation (Sakurai-Type)

BDIPA serves as an excellent electrophile for C-C bond formation. Under Lewis Acid catalysis, it generates a transient oxocarbenium ion that reacts with soft nucleophiles (Allyltrimethylsilane, Silyl Enol Ethers).

Why BDIPA? The bulky isopropoxy group acts as a directing group. When one isopropoxy group leaves, the remaining group effectively blocks one face of the oxocarbenium ion, potentially enhancing diastereoselectivity (Cram’s Chelate vs. Felkin-Anh control).

Experimental Workflow: C-Allylation of BDIPA

Reagents:

-

BDIPA (1.0 equiv)

-

Allyltrimethylsilane (1.2 equiv)

-

Lewis Acid:

(1.0 equiv) or -

Solvent: Anhydrous DCM (

)

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Solvation: Add BDIPA and Allyltrimethylsilane to DCM and cool to -78°C.

-

Activation: Dropwise addition of

(1M in DCM).-

Color Change: Solution typically turns yellow/orange, indicating complexation.

-

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Quench: Pour mixture into ice-cold saturated

.-

Caution: Titanium emulsions can form. Use Rochelle’s Salt (Potassium Sodium Tartrate) solution to break the emulsion if

was used.

-

-

Purification: The product is a homoallylic ether (1-isopropoxy-1-butyl-3-butene).

Pathway Visualization

The following diagrams illustrate the stability hierarchy and the mechanism of nucleophilic attack.

Caption: Fig 1 compares stability profiles. Fig 2 details the activation of BDIPA into a reactive oxocarbenium species for C-C bond formation.

Safety & Handling (SDS Summary)

-

Flammability: BDIPA is a Class 3 Flammable Liquid.[1][2] Ground all glassware.

-

Peroxides: Like all ethers/acetals, BDIPA can form explosive peroxides upon prolonged exposure to air.

-

Test: Use starch-iodide paper before distillation.

-

Storage: Store under Nitrogen/Argon in amber bottles.

-

-

Toxicity: Irritating to eyes and skin.[1][2][3] Use butyl rubber gloves (nitrile may degrade with prolonged exposure to acetals).

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed comparison of acetal hydrolysis rates).

-

Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions. (Foundational text on Lewis Acid mediated acetal reactions).

-

Noyori, R. (1981). Trimethylsilyl Triflate in Organic Synthesis. Tetrahedron. (Discusses activation of acetals).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Butyraldehyde. (Safety data extrapolated to acetal derivatives).

Sources

solvent selection for reactions involving 1,1-Diisopropoxybutane

Application Note: Precision Solvent Engineering for 1,1-Diisopropoxybutane Transformations

Part 1: Executive Summary & Physicochemical Context

1,1-Diisopropoxybutane is the acyclic acetal derived from butyraldehyde (butanal) and isopropanol. In drug development and organic synthesis, it serves primarily as a masked aldehyde (protecting group) or an electrophilic oxocarbenium precursor .

The selection of solvent for this molecule is governed by two competing factors:

-

Lipophilicity: The presence of a butyl chain and two isopropyl groups renders this molecule highly lipophilic (LogP ≈ 3.0–3.5, estimated). It is immiscible with water but fully miscible with standard organic solvents (DCM, Toluene, THF, Ethyl Acetate).

-

Acetal Lability: The geminal diether linkage is stable to base and nucleophiles but sensitive to Brønsted and Lewis acids. Solvent polarity and Lewis basicity critically influence the transition state energy of its cleavage or substitution.

Table 1: Physicochemical Profile & Solubility Matrix

| Property | Characteristic | Implication for Solvent Selection |

| Structure | Acyclic Acetal | Sterically crowded (isopropyl groups) compared to diethyl acetals; hydrolysis is slower, requiring optimized solvation. |

| Polarity | Low (Lipophilic) | Requires organic co-solvents for aqueous reactions (hydrolysis). |

| Stability | Acid-Sensitive | Avoid protic solvents (alcohols) in the presence of acid unless transacetalization is desired. |

| Coordination | Weak Lewis Base | Oxygen lone pairs can coordinate Lewis Acids; solvent must not compete for the catalyst. |

Part 2: Solvent Systems for Acid-Catalyzed Hydrolysis (Deprotection)

The most common transformation for 1,1-Diisopropoxybutane is the removal of the protecting group to regenerate butyraldehyde. This follows an A1 or A2 mechanism depending on the acid strength and solvent system.

The Challenge: The Miscibility Gap

Hydrolysis requires water as a reactant (

-

Pure Aqueous Acid: Result is a biphasic mixture with poor mass transfer; reaction is extremely slow.

-

Pure Organic Solvent: Lack of water prevents the reaction.

Recommended Solvent Systems

1. The Homogeneous Approach (Standard)

-

System: THF / Water (4:1) or Acetone / Water (4:1).

-

Rationale: THF and Acetone solubilize the lipophilic acetal while being miscible with water. This creates a single phase, allowing the acid catalyst (e.g., HCl, pTsOH) to protonate the acetal oxygen efficiently.

-

Kinetics: Fast.[1]

2. The Green Chemistry Approach (Preferred)

-

System: 2-MeTHF / Water (Biphasic) or CPME / Water.

-

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from biomass and has a lower carbon footprint than THF. Unlike THF, it separates from water, allowing for easy workup, but dissolves enough water at the interface (or with vigorous stirring) to drive hydrolysis.

Protocol 1: Chemoselective Hydrolysis

Target: Regeneration of Butyraldehyde without racemization of alpha-centers (if present).

-

Dissolution: Dissolve 10 mmol of 1,1-Diisopropoxybutane in 40 mL of Acetone (reagent grade).

-

Activation: Add 10 mL of 1N HCl (aq). The solution should remain clear (homogeneous).

-

Note: If the substrate precipitates, add more Acetone until clear.

-

-

Reaction: Stir at 20–25°C. Monitor via TLC (Solvent: 10% EtOAc/Hexane). The acetal spot (

) will disappear; the aldehyde spot ( -

Workup (Self-Validating):

-

Neutralize with Saturated

until pH = 7. -

Evaporate Acetone under reduced pressure (rotary evaporator, 30°C, >200 mbar to avoid losing volatile butyraldehyde).

-

Extract the aqueous residue with Ethyl Acetate (green replacement: Isopropyl Acetate).

-

Part 3: Solvent Systems for Lewis Acid Transformations

When using 1,1-Diisopropoxybutane as an electrophile (e.g., Mukaiyama aldol, Hosomi-Sakurai allylation), the acetal is activated by a Lewis Acid (e.g.,

The Challenge: Lewis Basicity of the Solvent

Solvents with donor atoms (Oxygen, Nitrogen) can coordinate to the Lewis Acid, deactivating it.

-

Bad Solvent: THF (Strongly coordinates Lewis Acids).

-

Good Solvent: DCM (Non-coordinating), Toluene (Weakly coordinating via pi-system).

Mechanism & Solvent Interaction Diagram

Caption: Figure 1. Solvent interference in Lewis Acid activation. Donor solvents (THF) sequester the catalyst, while non-coordinating solvents (DCM, Toluene) permit oxocarbenium formation.

Protocol 2: Lewis Acid Mediated Allylation

Target: Formation of homoallylic ether.[2]

-

Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Solvent Choice: Add Dichloromethane (DCM) (anhydrous).

-

Green Alternative:

-Trifluorotoluene (TFT). It mimics the dielectric properties of DCM but is less liable to form carbenes and has a better safety profile, though cost is higher.

-

-

Substrate: Add 1,1-Diisopropoxybutane (1.0 eq) and Allyltrimethylsilane (1.2 eq). Cool to -78°C.

-

Catalysis: Add

(1.1 eq) dropwise.-

Critical Step: If using Toluene, the reaction may need to be run at -40°C or 0°C due to lower solubility of the Lewis Acid complex.

-

-

Quench: Pour into saturated aqueous

.

Part 4: Green Chemistry & Solvent Selection Guide

For industrial scalability, replacing chlorinated solvents (DCM) and reproductive hazards (DMF, Benzene) is critical.

Decision Tree for Solvent Selection

Caption: Figure 2. Strategic solvent selection matrix for 1,1-Diisopropoxybutane based on reaction type and sustainability constraints.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for acetal stability and deprotection conditions).

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603. (Foundational mechanism of A1/A2 hydrolysis).

-

Prat, D., et al. (2014). CHEM21 selection guide of classical and less classical solvents. Green Chemistry, 16, 4546-4551. (Source for 2-MeTHF and CPME recommendations).

-

Li, C.-J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202. (Discussion on water as a solvent and biphasic systems).

-

Kobayashi, S., & Manabe, K. (2000). Green Lewis Acid Catalysis in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1373-1380. (Lewis acid compatibility with solvents).[4]

Sources

procedure for transacetalization using Butane 1,1-bis(1-methylethoxy)-

An Application Guide to Transacetalization Reactions Using 1,1-Diisopropoxybutane

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the principles and applications of transacetalization utilizing 1,1-diisopropoxybutane. It is intended for researchers, synthetic chemists, and professionals in drug development who require robust methods for the protection of carbonyls and diols. This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice, grounded in established chemical principles. By explaining the causality behind procedural steps and incorporating authoritative references, this guide serves as a practical and trustworthy resource for laboratory applications.

Introduction: The Strategic Value of Transacetalization

In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes and ketones, with their electrophilic carbonyl carbon, are highly susceptible to attack by nucleophiles and bases.[1][2] Acetals serve as one of the most reliable protecting groups for carbonyls, effectively masking this reactivity.[3][4] They are stable under a wide range of conditions, including exposure to bases, organometallic reagents, hydrides, and many oxidizing agents.[4][5]

Traditionally, acetals are formed by the direct acid-catalyzed reaction of a carbonyl with two equivalents of an alcohol, a process that generates water as a byproduct.[6] This equilibrium-driven reaction necessitates the removal of water, often via a Dean-Stark apparatus, to drive the reaction to completion.[6][7]

Transacetalization offers a more convenient and often milder alternative. This process involves the transfer of an acetal group from a donor molecule, such as 1,1-diisopropoxybutane, to a substrate carbonyl or diol under acid catalysis.[8][9] A key advantage of this method is that the byproduct is an alcohol (isopropanol in this case), not water, which can simplify the reaction setup and prevent undesirable side reactions with water-sensitive substrates.[10] This approach is particularly valuable for complex molecules or acid-sensitive substrates where forcing conditions are not viable.[11]

1,1-Diisopropoxybutane serves as an effective acyclic acetal donor. The isopropoxy groups provide a balance of reactivity and stability, and the resulting isopropanol byproduct is volatile and easily removed from the reaction mixture.

The Reaction Mechanism: An Acid-Catalyzed Exchange

The transacetalization process is initiated and propelled by an acid catalyst, which can be either a Brønsted or Lewis acid.[12][13] The mechanism involves the formation of a key intermediate, an oxocarbenium ion, which is a potent electrophile.

The generally accepted mechanism for the transacetalization of a diol with 1,1-diisopropoxybutane is as follows:

-

Protonation: An oxygen atom of the 1,1-diisopropoxybutane is protonated by the acid catalyst.

-

Oxocarbenium Ion Formation: The protonated acetal eliminates a molecule of isopropanol, forming a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.

-

Nucleophilic Attack: A hydroxyl group from the substrate (e.g., a diol) acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation & Hemiacetal Intermediate: A proton is lost, yielding a hemiacetal intermediate.

-

Second Exchange: The process repeats. The remaining isopropoxy group is protonated, eliminated as a second molecule of isopropanol, and the second hydroxyl group of the diol attacks intramolecularly to form the final cyclic acetal.

-

Catalyst Regeneration: Deprotonation of the final intermediate regenerates the acid catalyst and yields the thermodynamically stable protected product.

Caption: Acid-catalyzed transacetalization mechanism.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,1-Diisopropoxybutane and many organic solvents are flammable. Ensure all heat sources are properly managed.

Protocol 1: Protection of an Aldehyde as a Diisopropyl Acetal

This protocol describes the protection of a generic aldehyde. Ketones can also be protected using this method, though they may react more slowly.[5]

Materials:

-

Aldehyde (1.0 eq)

-

1,1-Diisopropoxybutane (1.5 - 2.0 eq)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate, CSA, Amberlyst-15)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldehyde (e.g., 10 mmol).

-

Reagent Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.2-0.5 M). Add 1,1-diisopropoxybutane (15-20 mmol).

-

Catalysis: Add the acid catalyst. The optimal catalyst and loading should be determined empirically (see Table 1).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-6 hours.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation if it is a volatile liquid.

Protocol 2: Protection of a 1,2- or 1,3-Diol

This protocol is suitable for the protection of diols, forming a cyclic acetal (a 1,3-dioxolane from a 1,2-diol or a 1,3-dioxane from a 1,3-diol). Cyclic acetals are often favored due to their increased stability.[7][14]

Materials:

-

Diol (1.0 eq)

-

1,1-Diisopropoxybutane (1.1 - 1.2 eq)

-

Acid Catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS), ZrCl₄)

-

Anhydrous solvent (DCM, Toluene, or Acetonitrile)

-

Triethylamine (Et₃N) or saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diol (e.g., 10 mmol).

-

Reagent Addition: Dissolve the diol in an anhydrous solvent (approx. 0.2-0.5 M). Add 1,1-diisopropoxybutane (11-12 mmol).

-

Catalysis: Add the acid catalyst (see Table 1). For highly acid-sensitive substrates, a milder catalyst like PPTS is recommended.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor progress by TLC or GC.

-

Work-up: Once the reaction is complete, cool to room temperature and quench by adding a few drops of Et₃N or by washing with saturated aqueous NaHCO₃.

-

Extraction: If a biphasic work-up is performed, extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

-

Purification: Purify the resulting protected diol by flash column chromatography or recrystallization.

Caption: General experimental workflow for transacetalization.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the efficiency of the transacetalization. The following table provides a summary of common catalysts and typical conditions, adapted from general acetalization literature.[7][12][15]

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |

| p-TsOH·H₂O | 0.5 - 2 | DCM, Toluene | 25 - 50 | Strong Brønsted acid; highly effective but can affect acid-sensitive groups. |

| PPTS | 5 - 10 | DCM, CH₃CN | 25 - 60 | Milder Brønsted acid; good for sensitive substrates. |

| Amberlyst-15 | 10 - 20 (w/w) | DCM, THF | 25 | Heterogeneous catalyst; easily removed by filtration.[10] |

| In(OTf)₃ | 0.1 - 1 | DCM / Solvent-free | 25 | Mild Lewis acid; effective under solvent-free conditions.[12] |

| ZrCl₄ | 1 - 5 | DCM | 25 | Chemoselective Lewis acid catalyst.[7][15] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient catalyst; steric hindrance; low temperature. | Increase catalyst loading slightly. Gently heat the reaction mixture (e.g., to 40-50 °C). Increase reaction time. |

| Low Yield | Equilibrium not shifted; product hydrolysis during work-up. | Use a larger excess of 1,1-diisopropoxybutane. Ensure the work-up is performed promptly and with a sufficiently basic quench (e.g., NaHCO₃). |

| Side Reactions | Substrate is acid-sensitive; catalyst is too strong. | Switch to a milder catalyst (e.g., from p-TsOH to PPTS or In(OTf)₃). Run the reaction at a lower temperature. |

| Difficult Deprotection | The formed acetal is very stable (e.g., from a sterically unhindered diol). | Use stronger acidic conditions for deprotection (e.g., aqueous HCl/THF). For very stubborn cases, specific deprotection methods may be required.[16][17] |

Deprotection: Regenerating the Carbonyl or Diol

The removal of the acetal protecting group is typically achieved through acid-catalyzed hydrolysis, which is the reverse of the formation reaction.[5][18]

General Deprotection Protocol:

-

Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone, THF) and water.

-

Add a catalytic amount of a strong acid (e.g., 2M HCl, trifluoroacetic acid).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a base (e.g., saturated aq. NaHCO₃).

-

Extract the product with an organic solvent, dry, and concentrate to yield the deprotected compound.

For substrates with other acid-sensitive groups, milder, chemoselective methods using reagents like I₂ in acetone can be employed.[16]

References

- Vertex AI Search. (n.d.).

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved February 25, 2026, from [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved February 25, 2026, from [Link]

-

JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved February 25, 2026, from [Link]

-

Taylor & Francis Online. (2014). Acid-Catalyzed Transacetalization from Glycol to Pinacol Acetals. Synthetic Communications, 44, 2966-2973. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved February 25, 2026, from [Link]

-

PubMed. (2010, June 30). Catalytic asymmetric transacetalization. Retrieved February 25, 2026, from [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 25, 2026, from [Link]

-

YouTube. (2026, January 21). Transacetalization: two elegant mechanistic pathways - Insights in Advanced Organic Chemistry 35. Retrieved February 25, 2026, from [Link]

-

Organic-Chemistry.org. (2019, October 9). Acetal synthesis by acetalization or ring closure. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2025, August 6). Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. Retrieved February 25, 2026, from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

PMC. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved February 25, 2026, from [Link]

-

OSTI.gov. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved February 25, 2026, from [Link]

-

SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved February 25, 2026, from [Link]

-

MDPI. (2020, October 30). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved February 25, 2026, from [Link]

-

NIST WebBook. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved February 25, 2026, from [Link]

-

Ivy Fine Chemicals. (n.d.). 1-(1-methylethoxy)-Butane [CAS: 1860-27-1]. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. Retrieved February 25, 2026, from [Link]

-

Homework.Study.com. (n.d.). It is not uncommon for organic chemists to prepare acetals by an exchange-type process known as.... Retrieved February 25, 2026, from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved February 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of poly[(1,1-dipropyl)butane-1,4-diyl], (Pr2CCH2CH2CH2)n, via regiospecific ring opening polymerisation of 3,3-dipropylcyclobutene. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). Butane, 1,1',1''-(propylidynetris(oxy))tris-. Retrieved February 25, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. homework.study.com [homework.study.com]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. osti.gov [osti.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Butane, 1,1-bis(1-methylethoxy)-

Ticket ID: #ACETAL-STAB-001 Topic: Preventing Hydrolysis of Butane, 1,1-bis(1-methylethoxy)- Assigned Specialist: Senior Application Scientist, Chemical Stability Division Status: Open / Guide Generated

Executive Summary

You are encountering stability issues with Butane, 1,1-bis(1-methylethoxy)- (also known as Butyraldehyde diisopropyl acetal or 1,1-Diisopropoxybutane; CAS: 1860-27-1).

This molecule is an acetal .[1][2] While acetals are robust protecting groups under basic conditions, they are thermodynamically unstable in the presence of moisture and acid . Even atmospheric carbon dioxide dissolved in water (carbonic acid) or the surface acidity of standard silica gel is sufficient to catalyze the hydrolysis of this compound back into Butyraldehyde and Isopropanol .

This guide provides a self-validating protocol to arrest this degradation pathway.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the enemy. Hydrolysis is not a random degradation; it is a specific, acid-catalyzed equilibrium reaction.

The Hydrolysis Pathway

The reaction is driven by the protonation of one of the isopropoxy oxygens, converting it into a good leaving group. Water then attacks the electrophilic carbon, eventually expelling the alcohol and reforming the carbonyl (aldehyde).

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction consumes water and releases alcohol and aldehyde.

Critical Insight: This reaction is an equilibrium.[2] If you remove water, you push the equilibrium to the left (Stability). If water is present, Le Chatelier's principle drives it to the right (Decomposition).

Module 2: Storage & Handling Protocols (The Gold Standard)

Do not rely on "standard" organic storage methods. Acetals require a basic, anhydrous environment.

The "Trace Base" Stabilization Technique

Pure acetals can degrade due to "autocatalysis" if trace acid impurities are present. You must buffer the system.

-

Protocol: Add 0.1% to 0.5% (w/w) Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) directly to the storage bottle.

-

Why? These bases act as "proton scavengers," neutralizing any adventitious acid (like carbonic acid from air) before it can protonate the acetal oxygen.

Desiccant Selection Guide

Choosing the wrong drying agent is the most common cause of failure.

| Drying Agent | Compatibility | Risk Level | Technical Notes |

| Molecular Sieves (3A/4A) | Excellent | Low | The gold standard. 3A is preferred to avoid trapping the solvent molecules, though 4A is acceptable for this acetal. |

| Potassium Carbonate (K₂CO₃) | Excellent | Low | Basic nature stabilizes the acetal while drying. |

| Sodium Sulfate (Na₂SO₄) | Good | Low | Neutral, but low capacity and slow. |

| Magnesium Sulfate (MgSO₄) | Avoid | High | Slightly acidic (Lewis acid character). Can catalyze hydrolysis in sensitive acetals.[2] |

| Silica Gel | CRITICAL FAILURE | Extreme | Surface silanols are acidic ( |

Purification Workflow

If you must purify the compound, do not use standard silica gel chromatography .

-

Option A: Use Basic Alumina (Grade III).

-

Option B: Pre-treat your silica gel column with 1% Triethylamine in Hexane to neutralize acidic sites.

Module 3: Troubleshooting & Diagnostics

Symptom: "The liquid smells different."

-

Diagnosis: The pure acetal has a faint, ethereal, or fruity odor. Butyraldehyde has a pungent, acrid, penetrating odor. If it oxidizes further to Butyric acid, it will smell like vomit/rancid butter.

-

Action: Immediate ¹H NMR analysis.

Symptom: "I see a new peak in the NMR."

-

Diagnostic Check:

-

Acetal Signal: Look for the triplet at

ppm (the methine proton adjacent to two oxygens). -

Hydrolysis Signal: Look for the aldehyde proton at

ppm (triplet). -

Alcohol Signal: Look for the sharp doublet/septet of free Isopropanol (unless lost to evaporation).

-

Workflow: Rescue Operation

If you detect <10% hydrolysis, you can often rescue the sample.

Figure 2: Rescue workflow for partially hydrolyzed acetals.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in the fridge? A: Yes, but only if the container is perfectly sealed (e.g., Parafilm or a Teflon-lined cap). Refrigerators have high humidity. If moisture condenses inside the cold bottle upon opening, hydrolysis will accelerate. Always let the bottle warm to room temperature before opening.

Q: I need to use this in a reaction with aqueous acid. Is that possible? A: No. The acetal is a protecting group specifically designed to fall off in aqueous acid. If your reaction requires acidic conditions, the acetal will hydrolyze.[2] You must swap to a more robust protecting group (e.g., a dithioacetal) if stability in acid is required.

Q: Why did my sample decompose on the rotary evaporator? A: Did you use a water bath? If your flask had a micro-crack or the vacuum seal leaked, moisture entered. Furthermore, if you evaporated an acidic solvent (like chloroform, which can form HCl over time) without a buffer, you concentrated the acid as the volume decreased, triggering rapid hydrolysis.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability profiles).

-

Master Organic Chemistry. (2026). Acetals: Formation and Hydrolysis Mechanisms. Retrieved from MasterOrganicChemistry.com. Link

-

Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[3] 3. Alcohols. Journal of Organic Chemistry. (Source for drying agent compatibility). Link

-

Teledyne ISCO. (2024). Silica Gel vs. Alumina for Column Chromatography. (Technical note on stationary phase acidity). Link

-

National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylethoxy)- Properties. NIST Chemistry WebBook, SRD 69.[4] Link

Sources

Technical Support Center: Optimization of Butane 1,1-bis(1-methylethoxy)- Synthesis

Ticket ID: #ACETAL-ISO-042 Subject: Troubleshooting Low Purity in 1,1-Diisopropoxybutane Production Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic Workflow

User Issue: Low purity and inconsistent yields in the synthesis of Butane 1,1-bis(1-methylethoxy)- (CAS: 113431-54-2), commonly known as Butyraldehyde Diisopropyl Acetal .

Root Cause Analysis: The synthesis involves the acid-catalyzed acetalization of n-butyraldehyde with isopropanol . Unlike primary alcohols (methanol/ethanol), isopropanol is a secondary alcohol with significant steric hindrance. This creates two primary failure modes:

-

Thermodynamic Limitation: The equilibrium constant is unfavorable; water removal is the rate-limiting step.

-

Thermal Instability: The resulting acetal is prone to acid-catalyzed elimination (forming enol ethers) during distillation if the catalyst is not completely neutralized.

Diagnostic Flowchart

Use this logic tree to identify your specific failure point.

Figure 1: Decision matrix for isolating purity issues in hindered acetal synthesis.

Technical Support FAQs (Troubleshooting)

Q1: My conversion stalls at ~60-70%. Adding more acid doesn't help. Why?

A: You are fighting thermodynamics, not kinetics. The reaction of a secondary alcohol (isopropanol) with an aldehyde is sterically hindered and thermodynamically reversible. Adding more acid catalyst (p-TSA) only speeds up the rate at which you reach this unfavorable equilibrium; it does not shift the position.

-

The Fix: You must remove water more aggressively.

-

Azeotropic Distillation: Ensure your Dean-Stark trap is actively separating water. Use Cyclohexane or Heptane as the entrainer, as they form excellent ternary azeotropes with isopropanol and water.

-

Molecular Sieves: For secondary alcohols, a Dean-Stark may not be enough. Recirculate the condensate through a Soxhlet extractor containing activated 3Å Molecular Sieves to drive water content <50 ppm [1].

-

Q2: I see a new impurity peak appearing during distillation that wasn't in the crude NMR. What is it?

A: You are likely generating 1-isopropoxybut-1-ene (Enol Ether) via elimination. Acetals are stable to base but extremely sensitive to acid.[1] If even trace amounts of p-TSA remain in the distillation pot, the heat of distillation will catalyze the elimination of one molecule of isopropanol, destroying your product.

-

The Fix: "The Pot-Base Protocol."

-

Neutralize the reaction mixture with aqueous NaHCO₃ or NaOH.

-

Wash with water and dry over MgSO₄.

-

Crucial Step: Add 1-2% (w/w) of solid Potassium Carbonate (K₂CO₃) or Triethylamine directly into the distillation flask. This ensures the environment remains basic throughout the heating process, preventing acid-catalyzed elimination [2].

-

Q3: The product smells "fruity" or pungent after storage. Is it degrading?

A: Yes, it is hydrolyzing back to butyraldehyde. Butyraldehyde has a distinct, pungent smell. Acetals are "protecting groups" and will fall off in the presence of atmospheric moisture and trace acidity.

-

The Fix: Store the product over activated 3Å molecular sieves under an argon atmosphere. Ensure the storage bottle is free of acid residues (acid-washed glass is a common culprit).

Optimized Synthesis Protocol

Objective: Synthesis of Butane 1,1-bis(1-methylethoxy)- with >98% Purity.

Materials

-

Reactant A: n-Butyraldehyde (1.0 eq)

-

Reactant B: Isopropanol (2.5 - 3.0 eq) - Excess is required to drive equilibrium.

-

Solvent: Cyclohexane (Volume: 2x volume of aldehyde)

-

Catalyst: p-Toluenesulfonic acid monohydrate (0.5 mol%)

-

Drying Agent: 3Å Molecular Sieves (Activated)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Charging: Add Butyraldehyde, Isopropanol, Cyclohexane, and p-TSA.

-

Reflux (Water Removal): Heat to vigorous reflux. The cyclohexane/isopropanol/water ternary azeotrope will distill into the trap.

-

Checkpoint: Monitor the water layer. If water production stops but conversion (by GC) is low, replace the solvent in the trap with fresh dry cyclohexane.

-

-

Quenching (Critical): Once conversion >95%:

-

Cool to room temperature.

-

Add Sodium Methoxide (0.6 mol%) or Triethylamine (1.0 mol%) to quench the p-TSA in situ. Stir for 15 minutes.

-

-

Workup:

-

Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over anhydrous K₂CO₃ (avoid acidic drying agents like silica or unneutralized MgSO₄).

-

Concentrate under reduced pressure (Rotovap).

-

-

Purification:

-

Transfer crude oil to a distillation flask.

-

Add 0.5g solid K₂CO₃ to the flask.

-

Perform fractional distillation under vacuum.

-

Note: The boiling point will be significantly higher than the starting materials. Collect the main fraction.

-

Impurity Profile & Data

Use this table to identify peaks in your GC/MS or NMR data.

| Component | Structure Description | Origin | Prevention Strategy |

| Butyraldehyde | Starting Material | Incomplete Reaction | Increase reaction time; improve water removal (Sieves). |

| Hemiacetal | Intermediate (1-isopropoxy-1-butanol) | Incomplete Reaction | Drive equilibrium further; excess isopropanol. |

| Enol Ether | 1-isopropoxybut-1-ene | Thermal Elimination | Neutralize catalyst before distillation. |

| Aldol Product | 2-ethylhexenal | Side Reaction | Avoid overheating; keep catalyst load low (<1%). |

| Hydrolysis Product | Butyric Acid | Oxidation of aldehyde | Purge with N₂; use fresh aldehyde. |

Pathway Visualization

Understanding the competition between the Acetal (Target) and Enol Ether (Impurity).

Figure 2: Reaction pathways showing the reversibility and the thermal elimination risk.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Acetal Formation).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. (Mechanism of Acetalization and Hydrolysis).[3][4][5]

-

Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[1][3][4][5][6] Synthesis, 1981(7), 501-522.

Sources

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,1-bis(1-methylethoxy)butane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. For professionals in research and drug development, the precise characterization of a molecule is not merely a procedural step but a cornerstone of scientific integrity and innovation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,1-bis(1-methylethoxy)butane, a dialkoxy acetal.

To provide a robust analytical framework, we will compare its spectral features with a closely related structural analog, 1,1-diethoxybutane, and a constitutional isomer, 2,2-diisopropoxybutane. This comparative approach is designed to highlight the subtle yet definitive spectral distinctions that arise from structural and electronic differences, thereby empowering researchers to confidently identify and differentiate these compounds.

Understanding the Molecular Landscape: Predicting NMR Spectra

The key to interpreting the NMR spectra of these compounds lies in understanding the influence of the oxygen atoms on the chemical shifts of nearby protons and carbons. The electronegative oxygen atoms deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). The splitting patterns (multiplicity) of the proton signals, governed by the n+1 rule, provide crucial information about the number of neighboring protons, allowing for the piecing together of the molecular puzzle.

¹H-NMR Spectral Analysis: A Tale of Two Isomers and an Analog

The ¹H-NMR spectrum is often the first port of call for structural elucidation due to its high sensitivity and the wealth of information it provides. Below, we predict the ¹H-NMR spectrum of 1,1-bis(1-methylethoxy)butane and compare it with the known data for 1,1-diethoxybutane and the predicted data for its isomer, 2,2-diisopropoxybutane.